molecular formula C21H23N3O4S2 B2799827 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923502-82-3

2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2799827
CAS RN: 923502-82-3
M. Wt: 445.55
InChI Key: XYHCMHTWEMPXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as MBT-1, is a compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. In cancer cells, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, it has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In the brain, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been found to reduce oxidative stress and inflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects
2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In the brain, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been found to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is its potential therapeutic applications in various diseases. In addition, it has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is its poor solubility in water, which can make it challenging to administer in vivo. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone research. One potential direction is to investigate its potential applications in combination with other drugs or therapies. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Furthermore, the development of more efficient synthesis methods and analogs of 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone could lead to the discovery of more potent and selective compounds. Overall, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has the potential to be a promising therapeutic agent in various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves a multistep process that begins with the reaction of 2-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)piperazine with benzylsulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions that involve reduction and acylation to yield the final product, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.

Scientific Research Applications

2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been found to exhibit potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-benzylsulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-17-8-5-9-18-20(17)22-21(29-18)24-12-10-23(11-13-24)19(25)15-30(26,27)14-16-6-3-2-4-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHCMHTWEMPXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

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